4-Iodo-1-isopropyl-5-methyl-1H-pyrazole CAS 313350-82-2 properties
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole CAS 313350-82-2 properties
CAS: 313350-82-2 (Note: CAS ambiguity exists; see Chemical Identity) Formula: C₇H₁₁IN₂ Molecular Weight: 250.08 g/mol
Executive Summary
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole is a specialized heterocyclic building block critical to the design of small-molecule therapeutics. It serves as a core scaffold for SGLT2 inhibitors (e.g., Remogliflozin analogs) and kinase inhibitors (e.g., LRRK2, p38 MAPK). Its value lies in the orthogonal reactivity of its functional groups: the iodine at C4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the N1-isopropyl and C5-methyl groups provide specific steric and lipophilic vectors essential for binding site occupancy in enzymatic pockets.
This guide addresses the primary technical challenge associated with this molecule: regiocontrol during synthesis . Distinguishing and selectively synthesizing the 1,5-disubstituted isomer over the thermodynamically favored 1,3-isomer is the critical success factor for researchers utilizing this scaffold.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Critical Note on CAS Registry: Databases frequently conflate the 5-methyl analog with the des-methyl analog.
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CAS 313350-82-2: Often assigned to 4-Iodo-1-isopropyl-1H-pyrazole (Des-methyl) in some repositories, but linked to the 5-methyl variant in others.
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CAS 1354705-24-0: Specifically assigned to 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole in high-fidelity chemical catalogs.[1] Recommendation: Verify identity via ¹H NMR. The C5-methyl group appears as a distinct singlet around δ 2.1–2.3 ppm.
Property Table
| Property | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical for similar iodo-pyrazoles) |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water |
| pKa | ~2.0 (Calculated for pyrazole nitrogen) |
| LogP | 2.6–2.9 (Predicted) |
| Storage | 2–8 °C, protect from light (Iodine-carbon bond is photosensitive) |
Synthetic Pathways & Regiocontrol
The synthesis of the parent ring, 1-isopropyl-5-methyl-1H-pyrazole , is non-trivial due to tautomeric equilibrium in the diketone precursor. The reaction of isopropylhydrazine with acetylacetone typically yields a mixture of 1,5-dimethyl (target) and 1,3-dimethyl (undesired) isomers.
Regioselective Synthesis Protocol
To favor the 1,5-isomer , the reaction kinetics must be controlled to direct the initial nucleophilic attack of the hydrazine.
Step 1: Cyclization (Precursor Synthesis)
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Reagents: Isopropylhydrazine hydrochloride, Acetylacetone (2,4-pentanedione).
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Solvent: Ethanol or Trifluoroethanol (TFE) . Note: Fluorinated alcohols like TFE have been shown to enhance regioselectivity for 5-substituted pyrazoles.
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Conditions:
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Cool solvent to 0°C.
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Add isopropylhydrazine HCl.
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Slow addition of acetylacetone to favor kinetic control.
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Reflux for 2–4 hours.
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Purification: The 1,5-isomer is often less polar. Separation via silica gel chromatography (Hexane/EtOAc gradient) is required if TFE is not used.
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Step 2: Iodination (C4-Functionalization)
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Reagents: N-Iodosuccinimide (NIS) or I₂/Ceric Ammonium Nitrate (CAN).
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Solvent: Acetonitrile (ACN) or DMF.
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Protocol:
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Dissolve 1-isopropyl-5-methyl-1H-pyrazole in ACN.
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Add 1.05 eq. NIS portion-wise at RT.
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Stir for 2–4 hours (Monitor by LCMS; disappearance of starting material m/z ~125).
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Quench with aq. Na₂S₂O₃ to remove excess iodine.
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Extract with EtOAc, dry over MgSO₄.
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Synthetic Workflow Diagram
Caption: Step-wise synthesis emphasizing the critical purification step to isolate the 1,5-regioisomer prior to iodination.
Reactivity & Applications in Drug Discovery
The 4-iodo moiety serves as a versatile "handle" for late-stage functionalization.
Suzuki-Miyaura Coupling (SGLT2 Inhibitors)
This reaction is used to install the benzyl-phenyl pharmacophore found in Remogliflozin .
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Partner: 4-isopropoxybenzylboronic acid.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Outcome: Formation of the C4-C(Ar) bond.
Sonogashira Coupling (Kinase Inhibitors)
Used to introduce alkynyl linkers, common in rigidifying kinase inhibitor scaffolds.
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Partner: Terminal alkynes.
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Catalyst: PdCl₂(PPh₃)₂ / CuI.
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Base: TEA or DIPEA.
Reactivity Map
Caption: Divergent synthesis pathways utilizing the C4-iodine handle for medicinal chemistry applications.
Handling & Safety Profile
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Hazards: Irritant (Skin/Eye/Respiratory). The compound contains an alkyl-halide motif (iodine) and may possess alkylating potential, though the aromatic C-I bond is generally stable.
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Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to direct UV light, which can cause homolytic cleavage of the C-I bond and liberation of iodine (indicated by purple discoloration).
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Disposal: Halogenated organic waste.
References
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Regioselective Synthesis: Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
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Remogliflozin Synthesis: Isawa, H., et al. (2018).[2] An Efficient and Practical Synthesis of Remogliflozin Etabonate. Heterocycles. Link
- Iodination Protocols: Vasilevsky, S. F., et al. (2005). Iodination of pyrazoles: A review of methodology. Heterocycles.
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SGLT2 Inhibitor Design: Fujikura, H., et al. (2008). Discovery of Remogliflozin Etabonate: A Potent and Selective SGLT2 Inhibitor.[2][3][4][5] Bioorganic & Medicinal Chemistry Letters. Link
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General Pyrazole Chemistry: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
Sources
- 1. 6647-96-7|4-Iodo-1,5-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2019193572A1 - An improved process for the preparation remogliflozin etabonate or pharmaceutically acceptable salt, solvate, hydrate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
